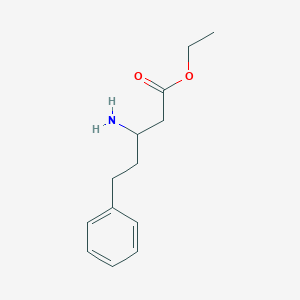

Ethyl 3-amino-5-phenylpentanoate

Description

Ethyl 3-amino-5-phenylpentanoate (C₁₃H₁₉NO₂) is an ethyl ester derivative with an amino group at the β-position (C3) and a phenyl substituent at the terminal pentanoate chain (C5). Key properties include:

- Molecular Weight: 221.30 g/mol .

- Stereochemistry: The compound lacks defined stereocenters in its racemic form, as indicated by its ChemSpider entry (ID: 13820909) .

- Synthetic Relevance: The amino and ester functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for β-amino acid derivatives and peptidomimetics.

Properties

IUPAC Name |

ethyl 3-amino-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTDONLNWOOEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134420-70-5 | |

| Record name | ethyl 3-amino-5-phenylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-phenylpentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl 3-oxo-5-phenylpentanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the product’s identity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Scientific Research Applications

Ethyl 3-amino-5-phenylpentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(3-Chlorobenzyl)-3-oxo-5-phenylpentanoate

- Molecular Formula : C₂₁H₂₁ClO₃ .

- Key Differences: Substituents: A 3-chlorobenzyl group at C2 and a ketone (oxo) at C3 instead of an amino group. Synthesis: Prepared via alkylation of ethyl 3-oxo-5-phenylpentanoate with 3-chlorobenzyl bromide in the presence of DIPEA and LiCl .

- Pharmacological Implications: The chloroaromatic group may enhance lipophilicity and receptor binding affinity, while the ketone could reduce solubility compared to the amino analog.

Ethyl 3-Hydroxy-3-methyl-5-phenylpentanoate

(S)-Ethyl 3-(Boc-amino)-2,2-difluoro-5-phenylpentanoate

- Molecular Formula: C₁₈H₂₅F₂NO₄ .

- Key Differences: Substituents: A Boc-protected amino group and two fluorine atoms at C2. Stereochemistry: The (S)-configuration at C3 emphasizes enantioselective applications in drug design .

- Functional Impact : Fluorination enhances metabolic stability and electronegativity, while Boc protection facilitates controlled deprotection in peptide synthesis .

Ethyl 2-Acetyl-5-oxo-3,5-diphenylpentanoate

Ethyl 5-(3-Thienyl)pentanoate

Tabular Comparison of Key Compounds

Biological Activity

Ethyl 3-amino-5-phenylpentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ethyl ester group

- Amino group

- Phenyl group attached to a pentanoic acid chain

These functional groups contribute to its chemical reactivity and biological interactions, making it a significant compound in the study of amino acids and esters.

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The amino group can form hydrogen bonds with biological macromolecules, enhancing its role as a ligand in enzyme-substrate interactions. This property is critical for drug development, as it may influence binding affinity and specificity towards various receptors and enzymes .

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic effects. Such properties are valuable for developing new therapeutic agents targeting inflammation-related disorders.

- Antibiotic Potentiation : this compound has been studied for its ability to potentiate the activity of antibiotics against bacterial strains such as Escherichia coli. This is particularly relevant in the context of rising antibiotic resistance, where compounds that enhance antibiotic efficacy could play a crucial role .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antibiotic Activity : A study evaluated the effect of this compound on clarithromycin's efficacy against E. coli. The results indicated that this compound significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin, suggesting its potential as an antibiotic potentiator .

- Enzymatic Activity : Another investigation focused on the compound's interaction with various enzymes. The findings demonstrated that it could modulate enzyme activity, potentially leading to enhanced therapeutic effects in conditions requiring enzyme inhibition or activation .

Data Table

The following table summarizes key findings from relevant studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.